molecular formula C16H15ClN6O2 B2573446 3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921877-57-8

3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2573446
CAS No.: 921877-57-8
M. Wt: 358.79
InChI Key: VXFDJEMXHYZWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a triazolopurine derivative characterized by a fused heterocyclic core structure. The compound features a 4-chlorophenyl substituent at position 3, a methyl group at position 5, and a propyl chain at position 7. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.8) and a molecular weight of 388.8 g/mol. The 4-chlorophenyl moiety is hypothesized to enhance receptor binding via hydrophobic interactions and halogen bonding, while the propyl group may improve membrane permeability compared to shorter alkyl chains .

Properties

IUPAC Name

8-(4-chlorophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-3-8-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFDJEMXHYZWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, alternative solvents, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

4-Chloro-8-(4-chlorophenyl)-5a,6-dihydro-1H-[1,2,4]triazolo[3,4-e]purine (4a)

  • Core Structure : Triazolo[3,4-e]purine (vs. triazolo[3,4-h]purine in the target compound).
  • Substituents : 4-Chlorophenyl at position 8; lacks alkyl chains at position 8.
  • The altered ring fusion (triazolo[3,4-e] vs. triazolo[3,4-h]) may disrupt planar stacking interactions with biological targets .

9-(4-Chlorobenzyl)-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-e]purine-6,8-dione

  • Substituents : 4-Chlorobenzyl at position 9; 4-methylphenyl at position 3; dimethyl groups at positions 5 and 5.
  • Key Differences : The benzyl group increases steric bulk, which may hinder binding in sterically constrained active sites. The dimethyl groups enhance metabolic stability but reduce solubility (aqueous solubility <10 µg/mL) .

9-[(3-Chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

  • Substituents : 3-Chlorophenyl (vs. 4-chlorophenyl) at the benzyl position; 4-methylphenyl at position 3.
  • Key Differences : The meta-chloro substitution on the phenyl ring reduces halogen bonding efficiency compared to para-substituted analogues. The methylphenyl group may enhance π-π stacking but could introduce steric clashes .

Data Table: Comparative Analysis of Triazolopurine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Predicted logP Key Structural Features
Target Compound 3-(4-ClPh), 5-Me, 9-Pr 388.8 2.8 Propyl chain enhances lipophilicity
4-Chloro-8-(4-ClPh)-5a,6-dihydro-1H-triazolo[3,4-e]purine (4a) 8-(4-ClPh) 347.7 2.1 Dihydro core reduces aromaticity
9-(4-ClBz)-5,7-diMe-3-(4-MePh)-triazolo[4,3-e]purine-6,8-dione 9-(4-ClBz), 5,7-diMe, 3-(4-MePh) 472.9 3.5 High steric bulk, low solubility
9-[(3-ClPh)Me]-5-Me-3-(4-MePh)-triazolo[3,4-h]purine-6,8-dione 9-(3-ClPhBz), 3-(4-MePh) 423.9 3.0 Meta-Cl reduces target affinity

Pharmacological Implications

Substituent Position : The para-chloro substitution on the phenyl ring (target compound) is superior to meta-chloro () in maximizing halogen bonding interactions .

Ring Fusion : Triazolo[3,4-h]purine (target) exhibits greater planarity than triazolo[4,3-e]purine (), favoring interactions with flat enzymatic active sites .

Biological Activity

3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a synthetic compound belonging to the class of triazolopurines. It exhibits a complex heterocyclic structure with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H15ClN6O2
  • Molecular Weight : 358.79 g/mol
  • IUPAC Name : this compound

The compound features a chlorophenyl group at the 3-position and a propyl group at the 9-position of the triazolopurine framework. Its unique structure allows for various interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines. Studies have reported IC50 values indicating significant cytotoxic effects against melanoma and monocytic cell lines .
  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes such as GSK-3β and DNA gyrase. For instance, its inhibition of GSK-3β was noted to reduce activity by over 57% at concentrations around 1 μM .
  • Antimicrobial Properties : Preliminary investigations suggest antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's minimal inhibitory concentrations (MIC) were assessed against various bacterial strains .

The mechanisms underlying the biological activities of this compound involve:

  • Receptor Binding : The compound interacts with specific receptors and enzymes through hydrogen bonding and hydrophobic interactions. This binding modulates various signaling pathways crucial for cellular functions.
  • Inhibition of Key Pathways : By inhibiting enzymes such as GSK-3β and DNA gyrase, the compound disrupts critical pathways involved in cell proliferation and survival .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Cancer Research : A study evaluated its antiproliferative effects on melanoma cells (B16-F10) and human monocytic cell lines (U937). The results indicated that certain derivatives exhibited enhanced activity compared to standard treatments .
  • Antimicrobial Testing : In vitro studies assessed its efficacy against Staphylococcus aureus and Streptococcus pyogenes, revealing significant inhibitory activity at low concentrations .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights unique features that may enhance selectivity and potency:

Compound NameStructureKey Features
5-Methyl-3-(4-methylphenyl)-9-propyl-[1,2,4]triazolo[3,4-h]purineStructureSimilar triazolopurine core but with a methyl group instead of chlorine
3-(2-Chlorophenyl)-5-methyl-[1,2,4]triazolo[3,4-h]purineStructureDifferent halogen substitution pattern affecting biological activity
7-Methyl-3-(4-fluorophenyl)-[1,2]-triazolo[3',4']purineStructureFluorinated variant showing different interaction profiles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.